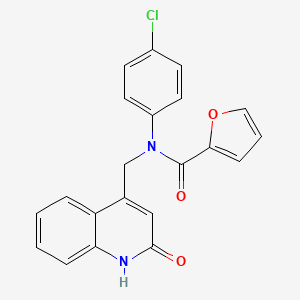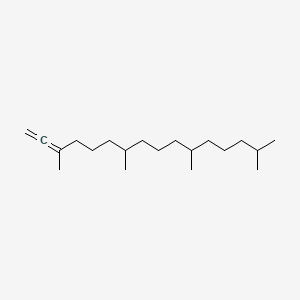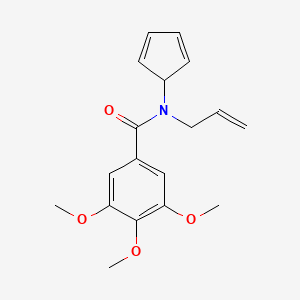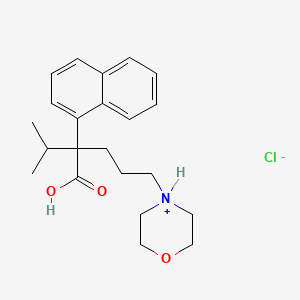![molecular formula C12H13NO2 B13785709 benzyl N-[(1E)-buta-1,3-dienyl]carbamate CAS No. 65899-49-2](/img/structure/B13785709.png)
benzyl N-[(1E)-buta-1,3-dienyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is an organic compound with the molecular formula C12H13NO2. It is a derivative of carbamic acid and features a benzyl group attached to a buta-1,3-dienyl moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate can be synthesized through the reaction of benzyl chloroformate with buta-1,3-dienylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into this compound alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl N-[(1E)-buta-1,3-dienyl]carbamates.
科学的研究の応用
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of benzyl N-[(1E)-buta-1,3-dienyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group attached to a carbamate moiety.
Benzyl N-vinyl carbamate: Features a vinyl group instead of a buta-1,3-dienyl group.
Benzyl N-allyl carbamate: Contains an allyl group in place of the buta-1,3-dienyl group.
Uniqueness
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is unique due to its buta-1,3-dienyl moiety, which imparts distinct reactivity and potential for forming conjugated systems. This structural feature differentiates it from other benzyl carbamates and enhances its utility in various synthetic and research applications.
特性
CAS番号 |
65899-49-2 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
benzyl N-[(1E)-buta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)/b9-3+ |
InChIキー |
LSQDRSXFUSBRBP-YCRREMRBSA-N |
異性体SMILES |
C=C/C=C/NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
C=CC=CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)


![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)



